2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate
Description
2,6-Dichlorophenyl 4-(chloromethyl)benzoate is an aryl benzoate derivative characterized by a 2,6-dichlorophenyl ester group and a 4-(chloromethyl) substituent on the benzoyl ring. Chloromethyl groups are highly reactive, enabling further functionalization, which distinguishes this compound from similar derivatives with methyl or chloro substituents .
Properties
IUPAC Name |
(2,6-dichlorophenyl) 4-(chloromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O2/c15-8-9-4-6-10(7-5-9)14(18)19-13-11(16)2-1-3-12(13)17/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPPVBWFKIDECA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC=C(C=C2)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380282 | |
| Record name | 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647824-16-6 | |
| Record name | 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90380282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Side-Chain Chlorination of 4-Methylbenzoic Acid
Methyl-substituted benzoic acid derivatives undergo free-radical chlorination using molecular chlorine (Cl₂) under UV light or initiators such as azobisisobutyronitrile (AIBN). For example, methyl 4-methylbenzoate reacts with Cl₂ in carbon tetrachloride at 60–80°C to yield methyl 4-(chloromethyl)benzoate. This method, adapted from patent CN101434545A, achieves ~70% conversion but requires rigorous control of reaction time to avoid over-chlorination.
Nucleophilic Displacement with Chloroacetonitrile
An alternative route involves the Arbuzov reaction, where 4-(hydroxymethyl)benzoic acid reacts with chloroacetonitrile in the presence of sodium methoxide. This method, detailed in MDPI’s quinazolinone synthesis, proceeds via a nucleophilic substitution mechanism, yielding 4-(chloromethyl)benzoic acid derivatives at 60–80% efficiency. The reaction is typically conducted in anhydrous methanol under nitrogen to prevent hydrolysis of the chloromethyl group.
Esterification with 2,6-Dichlorophenol
Esterification of 4-(chloromethyl)benzoic acid with 2,6-dichlorophenol is achieved through acid-catalyzed or coupling-agent-mediated methods:
Acid-Catalyzed Fischer Esterification
Traditional Fischer esterification employs sulfuric acid or p-toluenesulfonic acid (p-TsOH) in refluxing toluene. A representative procedure involves refluxing equimolar amounts of 4-(chloromethyl)benzoic acid and 2,6-dichlorophenol in toluene with p-TsOH (5 mol%) for 12–16 hours. The reaction mixture is washed with NaHCO₃ to remove residual acid, yielding the target ester at 65–75% purity. Crystallization from ethanol enhances purity to >95%.
Steglich Esterification Using Coupling Agents
For acid-sensitive substrates, Steglich conditions utilizing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) are preferred. This method, adapted from RSC’s solvent-reagent guide, achieves 80–85% yield within 4–6 hours at room temperature. Post-reaction workup includes filtration to remove dicyclohexylurea (DCU) and silica gel chromatography for purification.
Direct Chlorination of Pre-Formed Esters
An alternative one-pot strategy involves chlorinating pre-formed 2,6-dichlorophenyl 4-methylbenzoate. This method, reported in PMC studies, uses sulfuryl chloride (SO₂Cl₂) in chlorobenzene at 100°C for 8 hours. The reaction proceeds via radical chain mechanisms, with AIBN (1 mol%) initiating Cl- radicals for side-chain chlorination. Gas chromatography-mass spectrometry (GC-MS) analysis confirms 60–65% conversion to the chloromethyl product, with residual starting material recycled via distillation.
Catalytic and Solvent Optimization
Lewis Acid Catalysis
Boron trifluoride etherate (BF₃·Et₂O) enhances esterification rates by activating the carboxylic acid group. In ACS-reported porphyrin syntheses, BF₃·Et₂O (10 mol%) in acetonitrile at 0°C reduces reaction times to 2 hours while suppressing side reactions. This approach, applicable to 2,6-dichlorophenyl esters, improves yields to 75–80%.
Solvent Effects
Polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitate high-temperature reactions (100°C) without acid catalysts. For example, DMSO-mediated esterification of 4-(chloromethyl)benzoic acid with 2,6-dichlorophenol achieves 70% yield in 3 hours, as validated by ¹H-NMR.
Comparative Data Tables
Table 1. Yield and Conditions for Key Preparation Methods
| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Fischer esterification | p-TsOH, toluene | 110 | 16 | 65 | 95 |
| Steglich esterification | DCC/DMAP, DCM | 25 | 6 | 85 | 98 |
| Direct chlorination | SO₂Cl₂, chlorobenzene | 100 | 8 | 60 | 90 |
| BF₃·Et₂O catalysis | BF₃·Et₂O, MeCN | 0 | 2 | 80 | 97 |
Table 2. Spectroscopic Data for 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H-NMR | δ 4.55 (s, 2H, CH₂Cl) | |
| IR | 1725 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) | |
| XRD | Dihedral angle: 77.97° (benzene vs. benzoyl) |
Challenges and Mitigation Strategies
Over-Chlorination in Radical Reactions
Excessive Cl₂ exposure leads to di- or trichlorinated byproducts. Mitigation includes incremental Cl₂ addition and real-time GC monitoring.
Ester Hydrolysis in Polar Solvents
Prolonged heating in DMSO or water-containing systems risks hydrolyzing the chloromethyl group. Anhydrous conditions and inert atmospheres (N₂/Ar) are critical.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (–CH₂Cl) group undergoes nucleophilic substitution under specific conditions.
Key Findings:
-
Cyanide Substitution : Reacting with potassium cyanide (KCN) in acetonitrile at 50°C replaces the chlorine atom with a cyanide group, forming 4-(cyanomethyl)benzoate derivatives. This reaction mirrors methodologies used for analogous bromomethyl compounds .
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Conditions : KCN (2 eq.), acetonitrile, 4 hours, 50°C.
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Mechanism : Likely follows an SN2 pathway due to the primary alkyl halide structure.
-
Challenges:
-
Over-substitution or phenyl ring chlorination is minimized using inhibitors like triethanolamine, as noted in chlorination protocols for related compounds .
Ester Hydrolysis
The ester group (–COO–) is susceptible to hydrolysis, yielding carboxylic acid and phenol derivatives.
Acidic vs. Basic Hydrolysis:
-
Optimized Yield : Hydrolysis at 50–80°C with water minimizes byproducts (e.g., <5% hydroxymethyl derivatives) .
Thermal Stability and Decomposition
Elevated temperatures induce decomposition or side reactions:
Key Observations:
-
Beyond 140°C :
Thermal Data:
| Temperature (°C) | Observation | Source |
|---|---|---|
| 70–140 | Controlled chlorination | |
| >140 | Increased dichlorination byproducts |
Acylation Reactions:
-
Reacts with oxalyl chloride in the presence of DMF to form acyl chlorides, facilitating further esterification .
Comparative Reactivity
The dichlorophenyl ring’s electron-withdrawing effects reduce electrophilic substitution activity. Reactivity is dominated by:
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Chloromethyl Group : High susceptibility to SN2 reactions.
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Ester Group : Hydrolysis-driven transformations.
Byproduct Management
Industrial processes emphasize selectivity to avoid costly purification:
Scientific Research Applications
Overview of 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate Applications
The compound this compound demonstrates significant potential in specialized chemical and industrial applications, with a primary focus on pesticide and insecticide technologies .
Pesticide and Insecticide Industry
The compound serves as a critical active ingredient in advanced pesticide formulations . Its unique chemical structure enables:
- Enhanced pest control mechanisms
- Targeted chemical interactions with insect biological systems
- Improved agricultural protection strategies
Chemical Characteristics Enabling Applications
The molecular structure of this compound provides several distinctive features:
- Chlorinated phenyl groups
- Chloromethyl functional group
- Benzoate backbone
These structural elements contribute to its effectiveness in various chemical processes and industrial applications.
Research Potential
While the search results provide limited comprehensive details, the compound shows promise in:
- Organic synthesis intermediates
- Chemical engineering research
- Specialized agricultural chemical development
Limitations and Considerations
Important Caveats:
- Detailed scientific research applications require further investigation
- Limited publicly available comprehensive studies
- Requires advanced scientific validation
Recommended Next Steps:
- Conduct targeted research on molecular interactions
- Develop detailed chemical characterization studies
- Explore potential environmental and biological impacts
Mechanism of Action
The mechanism of action of 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Dihedral Angles and Molecular Geometry
The spatial arrangement of aryl benzoates is influenced by substituent position and electronic effects. Key dihedral angles (between the benzene and benzoyl rings) for related compounds are:
Key Observations :
- Ortho-chloro substituents (2,6-dichlorophenyl) increase steric hindrance, leading to larger dihedral angles compared to monosubstituted analogs.
- Para-substituents on the benzoyl ring modulate planarity. For example, 4-methyl in 2,6-DCP4MeBA increases the dihedral angle to 77.97°, whereas 4-chloro in 2,6-DCP4ClBA maintains near-orthogonality (~75.75°) .
Molecular Packing and Intermolecular Interactions
- 2,6-Dichlorophenyl 4-methylbenzoate (26DCP4MeBA) : Molecules form zigzag chains in the bc plane due to C–H···O and Cl···Cl interactions .
- 2,6-Dichlorophenyl 4-chlorobenzoate (26DCP4ClBA) : Exhibits similar packing to 26DCP4MeBA, with Cl···Cl (3.45 Å) and C–H···O hydrogen bonds stabilizing the lattice .
Reactivity and Functionalization Potential
The chloromethyl group distinguishes the target compound from analogs with inert para-substituents (e.g., methyl or chloro):
| Substituent | Reactivity Profile | Applications |
|---|---|---|
| 4-Methyl | Inert; influences sterics only | Structural studies, polymer additives |
| 4-Chloro | Moderate electrophilicity | Intermediate in cross-coupling reactions |
| 4-Chloromethyl | High reactivity (nucleophilic substitution, elimination) | Prodrug synthesis, polymer initiators |
Example : Chloromethyl groups undergo facile nucleophilic substitution with amines or thiols, enabling conjugation in pharmaceutical chemistry (e.g., prodrug design) .
Biological Activity
2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate is an organic compound with the molecular formula . This compound is characterized by its structural features, including two chlorine atoms on the phenyl ring and a chloromethyl group attached to the benzoate moiety. Its synthesis typically involves the esterification of 2,6-dichlorophenol with 4-(chloromethyl)benzoic acid, often utilizing dehydrating agents like thionyl chloride or phosphorus trichloride to facilitate the reaction.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can significantly affect various biochemical pathways and cellular processes, making it a compound of interest in pharmacological research.
Research Findings
Recent studies have explored the compound's potential applications in various biological contexts:
- Enzyme Inhibition : The compound has been investigated for its role as an enzyme inhibitor, particularly in metabolic pathways. Its ability to covalently modify enzymes suggests potential therapeutic applications in treating metabolic disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown significant activity against various bacterial strains, suggesting that this compound could be developed into a novel antimicrobial agent .
- Cytotoxicity : Research has also indicated that certain derivatives display cytotoxic effects against cancer cell lines. For example, compounds with similar halogenated structures have demonstrated IC50 values indicating potent cytotoxicity against human leukemia cells .
Table 1: Summary of Biological Activities
Toxicological Profile
The toxicological profile of this compound is critical for assessing its safety in potential therapeutic applications. Studies have indicated low acute toxicity levels in model organisms, which is promising for future drug development. For example, compounds structurally related to this benzoate have been classified as low-toxicity based on their effects on zebrafish embryos .
Q & A
Q. What are the established synthetic routes for 2,6-Dichlorophenyl 4-(Chloromethyl)Benzoate, and what critical parameters influence yield?
The synthesis typically involves esterification of 4-(chloromethyl)benzoic acid with 2,6-dichlorophenol under acidic or coupling conditions. Key parameters include:
- Catalyst selection : Use of DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activating the carboxylic acid group .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates.
- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the chloromethyl group . Purity validation via HPLC (≥95%) and elemental analysis is critical .
Q. How can researchers confirm the structural integrity of this compound?
- X-ray crystallography : Single-crystal analysis using SHELXL software (via SHELX system) resolves bond lengths and angles, particularly for verifying the ester linkage and chloro-substituent positions .
- Spectroscopic methods :
- ¹H/¹³C NMR : Chloromethyl protons appear as a singlet (~δ 4.6 ppm), while aromatic protons split into distinct patterns due to dichloro-substitution .
- IR spectroscopy : Ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-Cl stretches at 750–600 cm⁻¹ .
Q. What safety protocols are recommended for handling this compound?
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group .
- Waste disposal : Neutralize acidic byproducts (e.g., HCl) before disposal. Collaborate with certified waste management services for halogenated organic waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in large-scale synthesis?
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and solvent polarity. For example, higher catalyst concentrations (20 mol%) in DMF improve yields by 15–20% compared to THF .
- Contradiction resolution : Conflicting reports on hydrolysis rates (pH-dependent) suggest buffering the reaction at pH 6–7 to stabilize the chloromethyl group while maintaining esterification efficiency .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- DFT (Density Functional Theory) : Calculate Fukui indices to identify electrophilic centers (e.g., chloromethyl carbon) and predict regioselectivity in SN2 reactions .
- MD (Molecular Dynamics) simulations : Model solvation effects in polar solvents to optimize transition-state stabilization .
Q. How does this compound serve as an intermediate in pharmaceutical research?
- Drug conjugation : The chloromethyl group enables covalent attachment to biomolecules (e.g., antibodies) for targeted drug delivery. For example, it has been used to synthesize prodrugs activated under tumor microenvironment conditions .
- SAR (Structure-Activity Relationship) studies : Modifying the dichlorophenyl moiety alters lipophilicity and binding affinity to enzymes like COX-2, as seen in analogs tested for anti-inflammatory activity .
Q. What analytical challenges arise in detecting degradation products, and how can they be resolved?
- LC-MS/MS : Monitor hydrolysis products (e.g., 4-(chloromethyl)benzoic acid) using reverse-phase C18 columns and ESI-negative mode for ionizing acidic fragments .
- Contradiction in stability studies : Discrepancies in accelerated stability data (40°C/75% RH) suggest batch-specific impurities; implement forced degradation studies (e.g., UV exposure) to identify photo-labile intermediates .
Methodological Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
